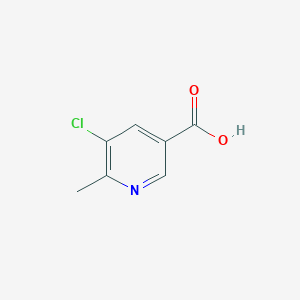

5-Chloro-6-methylnicotinic acid

Übersicht

Beschreibung

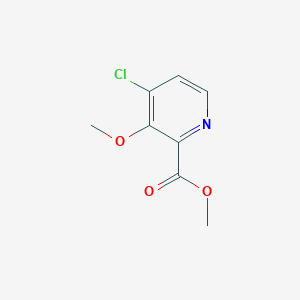

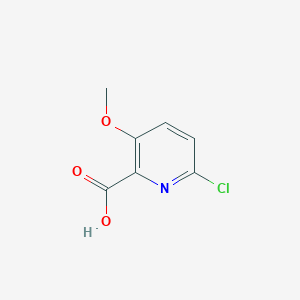

5-Chloro-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 6-methylnicotinic acid, involves the oxidation of 2-methyl-5-ethylpyridine . Another method involves the use of 2-Chloro-6-methylpyridine-3-carboxylic acid in the synthesis of 6-methyl-2-thiophenoxynicotinic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H6ClNO2 .Wissenschaftliche Forschungsanwendungen

Bifunctional Technetium-binding Ligand

5-Chloro-6-methylnicotinic acid has been studied for its potential as a bifunctional technetium-binding ligand. The research focused on synthesizing and evaluating analogues of HYNIC, a well-known technetium-binding ligand, to determine their efficiency in capturing technetium at extremely low concentrations. The study revealed that chelation is a key feature of technetium coordination by HYNIC, and further research on new HYNIC analogues could provide opportunities for developing more complex bioconjugate synthesis (Meszaros et al., 2011).

Regioselective Hydroxylations

Research has demonstrated the ability to regioselectively hydroxylate substrates like 6-methylnicotinate in specific positions, yielding products such as 2-hydroxy-6-methylnicotinate. The study unveiled the specificity of enzymes from a bacterial strain capable of transforming various heterocyclic carboxylic acid derivatives through regioselective hydroxylation. This enzymatic activity opens pathways for the preparation of a range of hydroxylated products (Tinschert et al., 2000).

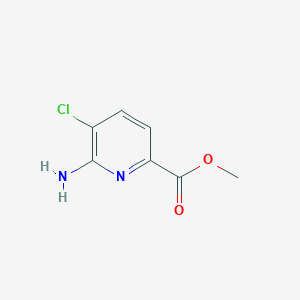

Electrocatalytic Synthesis

This compound has been explored for its potential in the electrocatalytic synthesis of compounds like 6-aminonicotinic acid. Research delved into the feasibility of synthesizing such compounds through electrochemical reduction in the presence of CO2 under mild conditions. This approach highlights the electrocatalytic abilities of certain electrodes, offering insights into the efficient electrosynthesis of valuable compounds (Gennaro et al., 2004).

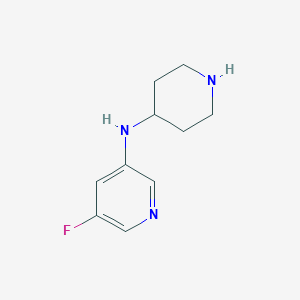

Antiproliferative Activity

Novel derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. The research focused on understanding the structure-activity relationship and developing a common pharmacophore model. These studies are crucial for identifying potential therapeutic agents and understanding their mechanisms of action (Abdel‐Aziz et al., 2012).

Coordination Chemistry and Magnetic Properties

The coordination of this compound with metal ions has been extensively studied, leading to the synthesis of various complexes. These studies provide valuable insights into the structural diversity, coordination chemistry, and magnetic properties of the resulting compounds. Understanding these properties is fundamental for applications in materials science and magnetic resonance imaging (Razquin-Bobillo et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to niacin, also known as nicotinic acid , which is a B vitamin that plays a crucial role in energy metabolism and DNA repair. Niacin’s primary targets are the NAD+ and NADP+ coenzymes, which are involved in numerous metabolic reactions .

Mode of Action

Niacin is known to decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin is a precursor of the coenzymes NAD+ and NADP+, which are involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the pentose phosphate pathway .

Pharmacokinetics

Given its structural similarity to niacin, it may have similar adme properties .

Result of Action

Based on its structural similarity to niacin, it may have similar effects, such as reducing lipid levels and modulating energy metabolism .

Eigenschaften

IUPAC Name |

5-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDXHOVOUCHIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

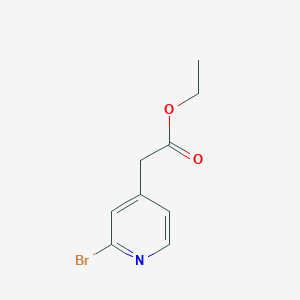

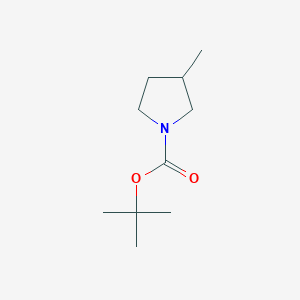

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

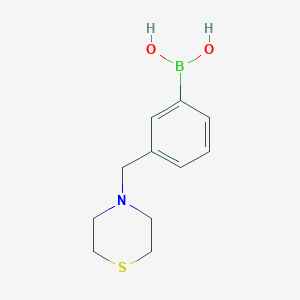

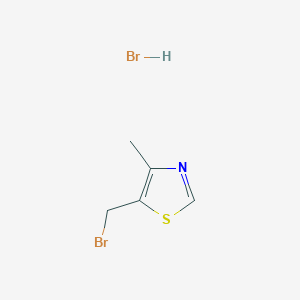

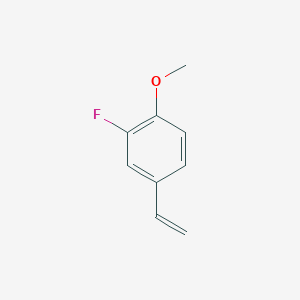

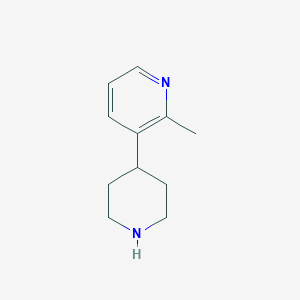

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.